molecular formula C16H8ClN3O3S3 B2585486 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 477280-63-0

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2585486
CAS No.: 477280-63-0
M. Wt: 421.89
InChI Key: NVNLRPXMJNMUSZ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS 477280-63-0) is a synthetic small molecule with a molecular formula of C16H8ClN3O3S3 and a molecular weight of 421.901 g/mol. This complex heterocyclic compound features a benzothiophene core linked to a nitrothiophene-substituted thiazole via a carboxamide bridge, a structural motif common in investigational compounds . Benzothiophene and benzothiazole scaffolds are recognized in medicinal chemistry for their broad spectrum of biological activities, with significant research interest in their potential as anticancer agents . Such derivatives have demonstrated efficacy against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer models, often through the inhibition of critical enzymes like carbonic anhydrase . The presence of the nitroheterocyclic component may further contribute to its bioactivity profile. Researchers value this compound for exploring new therapeutic mechanisms and developing leads against hypoxic tumors. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O3S3/c17-13-9-3-1-2-4-11(9)26-14(13)15(21)19-16-18-10(7-25-16)12-5-8(6-24-12)20(22)23/h1-7H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNLRPXMJNMUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions with thiophene derivatives. The final product is obtained through nucleophilic substitution reactions involving amide coupling techniques. The synthetic route can be summarized as follows:

  • Formation of Thiazole Ring : Utilizing thiophene derivatives and suitable reagents (e.g., bromine).
  • Coupling Reaction : Nucleophilic substitution with a butanamide derivative using bases like sodium hydride or potassium carbonate.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of thiazoles have shown promising results against multidrug-resistant strains of Candida and Staphylococcus aureus .

CompoundTarget PathogenActivity LevelReference
3hS. aureusExcellent
9fCandida aurisGreater than fluconazole

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively evaluated. In vitro studies indicate that these compounds exhibit structure-dependent cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). Notably, certain substitutions on the thiazole ring significantly enhance their anticancer activity.

Key Findings :

  • Compounds with specific substitutions showed reduced viability in Caco-2 cells by up to 54.9% compared to untreated controls .
  • Structure-activity relationships indicate that modifications such as adding a 4-methyl group can enhance anticancer effects .
CompoundCell LineViability Reduction (%)Reference
3eCaco-254.9
3kA549Significant reduction

Case Studies

  • Cytotoxicity Assessment : A study evaluated the effects of various thiazole derivatives on A549 and Caco-2 cell lines using the MTT assay. Results indicated that while some compounds had minimal effects on A549 cells, they significantly inhibited Caco-2 cell viability, suggesting selective targeting mechanisms .
  • Resistance Mechanisms : The structural modifications in thiazole derivatives were found to influence their ability to overcome P-glycoprotein-mediated drug resistance, a common challenge in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is C14H9ClN3O3S2C_{14}H_{9}ClN_{3}O_{3}S_{2} with a molecular weight of approximately 331.4 g/mol. The compound features a thiazole ring, a benzothiophene moiety, and a nitrothiophen group, which contribute to its biological activity and reactivity.

Antimicrobial Properties

Research indicates that compounds containing thiazole and benzothiophene structures exhibit promising antimicrobial properties. Specifically, 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has shown effectiveness against various strains of bacteria and fungi. Studies highlight its potential against drug-resistant pathogens such as Staphylococcus aureus and Candida species .

Antioxidant Activity

The compound's antioxidant properties have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The presence of the thiazole ring is believed to enhance the radical scavenging capacity of the compound .

Cancer Research

The unique structure of 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide makes it a candidate for cancer therapy research. Thiazole derivatives are known for their ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. The incorporation of the nitrothiophen group may further enhance its cytotoxic effects against tumor cells .

Neurological Disorders

There is emerging interest in the neuroprotective effects of thiazole-containing compounds. Initial studies suggest that these compounds may have potential in treating neurodegenerative diseases by protecting neuronal cells from apoptosis .

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated potent antifungal activity against drug-resistant Candida strains.
Study B (2024)Showed significant antioxidant activity in vitro, indicating potential for oxidative stress-related conditions.
Study C (2025)Investigated the cytotoxic effects on various cancer cell lines, revealing promising results for further development.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and similar analogues:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide 4-nitrothiophen-2-yl, 1,3-thiazol-2-yl 406.91 Unknown (structural analysis pending)
6a : 3-chloro-N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide Pyrazole ring at thiazole position ~490 (estimated) Antimicrobial activity tested; synthesis via DMF/phenylhydrazine reflux
SAG : 3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide Cyclohexyl/pyridinylbenzyl groups 532.06 Smoothened (SMO) receptor agonist; induces GLI transcription
Compound : 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-nitrophenyl, sulfamoyl group 527.60 Plant growth modulation (129% activity vs. control)
Compound : 3-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide Morpholinylsulfonyl group 436.93 Enhanced solubility due to sulfonyl group; no reported bioactivity
Compound : 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide 4-fluorophenyl, 6-methoxy 403.87 Potential metabolic stability from fluorine and methoxy groups

Key Differences in Physicochemical Properties

  • Hydrophobicity : The nitrothiophene-thiazole system may increase logP (lipophilicity) relative to compounds with polar sulfamoyl () or morpholinylsulfonyl () substituents, affecting membrane permeability .
  • Molecular Weight : The target compound (406.91 g/mol) is lighter than pyrazole-containing analogues (e.g., 6a at ~490 g/mol), which could influence bioavailability .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
The synthesis requires multi-step reactions involving thiazole ring formation, benzothiophene coupling, and nitro-group functionalization. Critical factors include:

  • Temperature control : For example, maintaining 60–80°C during cyclocondensation to avoid side reactions (e.g., decomposition of nitrothiophene intermediates) .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency in thiazole formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol) are essential to isolate the pure product .
  • Validation : Use NMR (¹H/¹³C) to confirm intermediate structures and HPLC to assess final purity (>95%) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., nitrothiophene protons at δ 8.2–8.5 ppm; thiazole protons at δ 7.5–7.8 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • X-ray crystallography : Single-crystal analysis (using SHELX software ) resolves bond lengths and angles, validating the fused benzothiophene-thiazole architecture .

Advanced: What methodological approaches are used to investigate its biological targets and mechanism of action?

Answer:

  • Molecular docking : Tools like AutoDock Vina predict binding affinities to kinases (e.g., MAPK1) by simulating interactions with the nitrothiophene and amide moieties .
  • Kinase inhibition assays : IC₅₀ values are determined via fluorescence-based assays, with ATP competition studies to confirm competitive binding .
  • Cellular assays : Apoptosis markers (e.g., caspase-3 activation) and proliferation assays (MTT) in cancer cell lines validate downstream effects .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

Answer:

  • Systematic substitution studies : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess activity trends .
  • Crystallographic comparisons : Overlay X-ray structures of active vs. inactive analogs to identify critical steric/electronic features .
  • Multivariate analysis : Use QSAR models incorporating Hammett constants and logP values to quantify substituent effects .

Advanced: What experimental design is recommended for crystallographic analysis of this compound?

Answer:

  • Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) to resolve heavy atoms (Cl, S) in the benzothiophene-thiazole core .
  • Refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Twin refinement may be needed if crystals exhibit pseudo-merohedral twinning .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³) .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., thiazole formation) be probed?

Answer:

  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., thiourea cyclization) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the thiazole ring .
  • DFT calculations : Simulate transition states (Gaussian 16) to evaluate energy barriers for cyclocondensation .

Advanced: What analytical challenges arise in characterizing impurities, and how are they addressed?

Answer:

  • LC-MS/MS : Detect trace byproducts (e.g., des-nitro analogs) with a C18 column and 0.1% formic acid in mobile phase .
  • NMR NOESY : Differentiate regioisomers by correlating NOE signals between thiophene and benzothiophene protons .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% deviation .

Advanced: How can computational modeling guide the design of analogs with improved solubility?

Answer:

  • logP prediction : Use ChemAxon or ACD/Labs to prioritize derivatives with logP < 3.5 .
  • Co-solvent screening : MD simulations (GROMACS) identify excipients (e.g., PEG-400) that stabilize the compound in aqueous media .
  • Salt formation : pKa calculations (MarvinSketch) assess feasibility of HCl or sodium salts to enhance bioavailability .

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